molecular formula C6H10O5 B178152 Methoxyacetic anhydride CAS No. 19500-95-9

Methoxyacetic anhydride

Cat. No.: B178152
CAS No.: 19500-95-9
M. Wt: 162.14 g/mol
InChI Key: PEHFQQWAINXOQG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methoxyacetic anhydride is a chemical compound used in organic synthesis as an esterification and acylation agent . The primary targets of this compound are the molecules that undergo esterification and acylation reactions. These reactions involve the transfer of an acyl group to the target molecule, which can significantly alter its properties and functions.

Mode of Action

This compound interacts with its targets through esterification and acylation reactions . In these reactions, this compound acts as an acyl donor, transferring its acyl group to the target molecule. This results in the formation of a new ester or amide bond within the target molecule, altering its structure and function.

Pharmacokinetics

Its metabolism likely involves hydrolysis of the anhydride group, resulting in the formation of methoxyacetic acid . The compound’s bioavailability would be influenced by factors such as the route of administration and the presence of metabolic enzymes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of water can lead to hydrolysis of the anhydride group, potentially reducing its reactivity . Additionally, factors such as pH and temperature can influence the rate of the esterification and acylation reactions. Therefore, the action environment plays a crucial role in determining the effectiveness of this compound as an esterification and acylation agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxyacetic anhydride can be synthesized through the reaction of acetic anhydride with methanol to form methoxyacetic acid methyl ester, which is then oxidized to this compound . The reaction conditions typically involve the use of a catalyst and controlled temperatures to ensure efficient conversion.

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts. This process is carried out in a relatively high aqueous solution at a pH value of ≤ 7 and temperatures around 50°C . This method yields high amounts of this compound with significant efficiency.

Chemical Reactions Analysis

Types of Reactions: Methoxyacetic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, often with a base or acid catalyst.

    Esterification: Alcohols, typically under acidic conditions.

    Acylation: Amines, often in the presence of a base.

Major Products:

    Hydrolysis: Methoxyacetic acid.

    Esterification: Various esters depending on the alcohol used.

    Acylation: Amides.

Properties

IUPAC Name

(2-methoxyacetyl) 2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-9-3-5(7)11-6(8)4-10-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHFQQWAINXOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)OC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173159
Record name Methoxyacetic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19500-95-9
Record name Acetic acid, 2-methoxy-, anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19500-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyacetic anhydride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxyacetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxyacetic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.180
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of methoxyacetic acid (360 g, 4 mol) and acetic anhydride (409 g, 4 mol) was heated with stirring in a 2 L 3-neck flask equipped with a bubble-plate distillation column and a fraction cutter. A mixture of acetic acid and acetic acid anhydride was distilled at atmospheric pressure until the internal temperature reached 164° C. The pressure was reduced and the product was collected at 65°-71° C. at 0.2 mmHg to give 229 g (71%) of pure title compound. A total of 34.8 kg of methoxyacetic acid was processed to give 26.1 kg (83%) of the anhydride (I).
Quantity
360 g
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reactant
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409 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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